molecular formula C19H20N2O2 B2411488 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid CAS No. 890592-02-6

4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid

Cat. No.: B2411488
CAS No.: 890592-02-6
M. Wt: 308.381
InChI Key: WJCIFYHIYJSTIL-UHFFFAOYSA-N
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Description

4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Scientific Research Applications

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. Given the presence of the indole and pyridine groups, it could be of interest in the development of pharmaceuticals or materials science .

Preparation Methods

The synthesis of 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions using continuous flow chemistry techniques.

Chemical Reactions Analysis

4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or block viral replication by targeting viral enzymes .

Comparison with Similar Compounds

4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-10-13(2)18-14(6-5-8-17(22)23)19(21-16(18)11-12)15-7-3-4-9-20-15/h3-4,7,9-11,21H,5-6,8H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCIFYHIYJSTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C2CCCC(=O)O)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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